Tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C9H17NO4 and a molecular weight of 203.24 g/mol . It is known for its unique structure, which includes an azetidine ring, a tert-butyl ester group, and two hydroxyl groups. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate in the presence of a base . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate
- Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate is unique due to the presence of both hydroxyl groups and the tert-butyl ester group, which provide distinct chemical reactivity and biological activity compared to similar compounds .
Biological Activity
Tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate (CAS Number: 1428330-70-4) is a heterocyclic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological relevance.
- Molecular Formula : C9H17NO4
- Molecular Weight : 203.24 g/mol
- Purity : ≥97%
- Physical Form : White solid
Biological Activity Overview
This compound has shown promise in various biological assays, particularly in antimicrobial and anticancer activities. Its structural features contribute to its interaction with biological targets, enhancing its therapeutic potential.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various pathogens. Notably, it has demonstrated activity against multidrug-resistant strains of bacteria.
Table 1: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus (MRSA) | 4–8 μg/mL | |
Mycobacterium abscessus | 4–8 μg/mL | |
Mycobacterium smegmatis | 4–8 μg/mL | |
Mycobacterium tuberculosis | 0.5–1.0 μg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance.
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has shown selective cytotoxicity against specific cancer cell lines while sparing normal cells.
Case Study: MDA-MB-231 Cell Line
In a study involving the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, this compound exhibited significant inhibition of cell proliferation.
Table 2: Anticancer Activity Data
Cell Line | IC50 (μM) | Selectivity Index (Normal Cells) | Reference |
---|---|---|---|
MDA-MB-231 | 0.126 | 19-fold lower toxicity | |
MCF10A (normal cells) | >2.5 | - |
The selectivity index indicates that the compound could provide a favorable therapeutic window, making it a promising candidate for further development in cancer therapy.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may act by inhibiting key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial assessments indicate moderate bioavailability and favorable metabolic stability.
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-8(2,3)14-7(12)10-4-9(13,5-10)6-11/h11,13H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKWSKWWWDZDLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1428330-70-4 | |
Record name | tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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